4-[(4-Chloro-1-naphthyl)oxy]aniline
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Description
Molecular Structure Analysis
The molecular structure of “4-[(4-Chloro-1-naphthyl)oxy]aniline” consists of a naphthyl group (a two-ring aromatic hydrocarbon), an aniline group (an aromatic amine), and a chlorine atom . The naphthyl and aniline groups are connected by an oxygen atom, forming an ether linkage .
Scientific Research Applications
Reactions with Nucleophiles
4-[(4-Chloro-1-naphthyl)oxy]aniline and related compounds exhibit interesting reactions with various nucleophiles. The study by Tsunoda et al. (1976) compared the nucleophilic substitution reactions of 2-methoxy- and 2-diethylamino-4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazines with aniline, among other nucleophiles, and found that compound 1, similar in structure to 4-[(4-Chloro-1-naphthyl)oxy]aniline, was more reactive than the corresponding derivatives (Tsunoda et al., 1976).
Colorimetric Analysis
Chrastil's study (1976) described a method for the colorimetric determination of aniline, which could be relevant for derivatives like 4-[(4-Chloro-1-naphthyl)oxy]aniline. The method involves the extraction of aniline and coupling it with specific acids, suitable for analyzing biochemical or industrial mixtures containing dyes, plastics, and other colored products (Chrastil, 1976).
Catalytic Synthesis
Dhakane et al. (2014) discussed an efficient synthesis of 1,3-oxazine derivatives using aniline derivatives in the presence of thiamine hydrochloride. This approach could potentially apply to the synthesis of compounds involving 4-[(4-Chloro-1-naphthyl)oxy]aniline (Dhakane et al., 2014).
Synthesis of Arylamides
Shteinberg (2022) explored the synthesis of arylamides of 3-hydroxy-2-naphthoic acid, which are used in producing organic azo pigments and other applications. The study's focus on reactions involving aniline can be relevant for understanding the chemical behavior of 4-[(4-Chloro-1-naphthyl)oxy]aniline (Shteinberg, 2022).
Electrochemical Studies
Studies by Chung et al. (2001) and Pusztai et al. (2003) explored the electrochemical properties of compounds related to aniline, which could provide insights into the electrochemical behavior of 4-[(4-Chloro-1-naphthyl)oxy]aniline. These studies are significant for understanding the material's potential in electronic applications (Chung et al., 2001); (Pusztai et al., 2003).
properties
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-9-10-16(14-4-2-1-3-13(14)15)19-12-7-5-11(18)6-8-12/h1-10H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDFKIOAIQYSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531698 |
Source
|
Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chloro-1-naphthyl)oxy]aniline | |
CAS RN |
76590-21-1 |
Source
|
Record name | 4-[(4-Chloronaphthalen-1-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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